2-Pyridineacetamide, alpha-(2-(bis(1-methylethyl)amino)ethyl)-alpha-phenyl-, (S)-
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Overview
Description
Disopyramide is a medication primarily used as an antiarrhythmic agent to treat ventricular tachycardia and other life-threatening ventricular arrhythmias . It is classified as a Class 1a anti-arrhythmic agent and functions as a sodium channel blocker . Disopyramide has a significant negative inotropic effect on the ventricular myocardium, which means it decreases the contractility of the heart muscle .
Preparation Methods
Disopyramide can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyridine with diisopropylamine to form 2-(diisopropylamino)pyridine. This intermediate is then reacted with 2-chloro-2-phenylbutyronitrile to form disopyramide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Disopyramide undergoes several types of chemical reactions, including:
Oxidation: Disopyramide can be oxidized to form N-desisopropyl disopyramide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Disopyramide can undergo substitution reactions, particularly involving the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Disopyramide has several scientific research applications:
Mechanism of Action
Disopyramide exerts its effects by blocking sodium channels in cardiac cells, which inhibits the conduction of electrical impulses through the heart . This action decreases the inward sodium current during Phase 0 of the cardiac action potential, resulting in an increased threshold for excitation and a decreased upstroke velocity . Disopyramide also prolongs the PR interval by lengthening both the QRS and P wave duration . This mechanism is particularly effective in treating ventricular tachycardia as it slows the action potential propagation through the atria to the ventricles .
Comparison with Similar Compounds
Disopyramide is often compared with other Class 1a anti-arrhythmic agents such as quinidine and procainamide . While all three compounds function as sodium channel blockers, disopyramide is unique in its significant negative inotropic effect, which makes it particularly effective in certain clinical scenarios . Other similar compounds include amiodarone and propranolol, which belong to different classes of antiarrhythmic agents but are used to treat similar conditions .
Similar Compounds
- Quinidine
- Procainamide
- Amiodarone
- Propranolol
Disopyramide’s unique properties and its effectiveness in specific clinical situations make it a valuable compound in the treatment of arrhythmias.
Properties
CAS No. |
74464-84-9 |
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Molecular Formula |
C21H29N3O |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(2S)-4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/t21-/m0/s1 |
InChI Key |
UVTNFZQICZKOEM-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)N(CC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
Origin of Product |
United States |
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